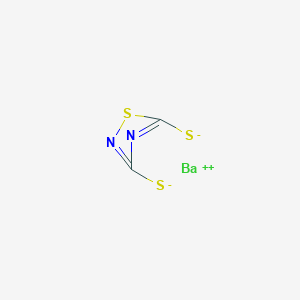
1,2,4-Thiadiazole-3,5-bis(thiolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Thiadiazole-3,5-bis(thiolate) is a biochemical used for proteomics research . Its molecular formula is C2BaN2S3 .
Synthesis Analysis
The synthesis of thiadiazole-based therapeutic agents involves varying substituents on the aromatic ring of the 1,2,4-thiadiazole moiety . A key building block, namely 3,5-diiodo-1,2,4-thiadiazole, has been synthesized and characterized for the first time . This compound exhibits high selectivity for the replacement of the iodine atom at position C5 (carbon next to sulfur) in Sonogashira-type cross-coupling reactions with phenylacetylene . Therefore, depending on reaction conditions, 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole or 3,5-bis(phenylethynyl)-1,2,4-thiadiazole could be synthesized selectively .Chemical Reactions Analysis
The 1,2,4-thiadiazole moiety is an important component of several biologically active compounds . The synthesis of larger biologically active molecules usually involves intra- or inter-molecular cyclization strategies . Another efficient route could be the replacement of substituent atoms or groups at the 3- and 5-positions of the 1,2,4-thiadiazole moiety .Direcciones Futuras
Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) has been identified as a new S-donor for the direct synthesis of symmetrical disulfides . This compound is expected to be a key starting material for producing thiadiazole-based therapeutic agents using cross-coupling reactions . This suggests potential future directions in the development of novel thiadiazole-based drugs for medicine .
Propiedades
IUPAC Name |
barium(2+);1,2,4-thiadiazole-3,5-dithiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3.Ba/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKRRGGSYEDGI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)[S-])[S-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Thiadiazole-3,5-bis(thiolate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

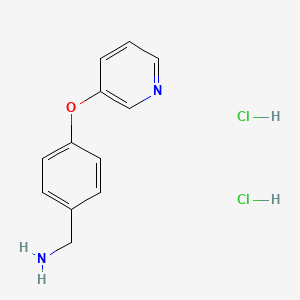
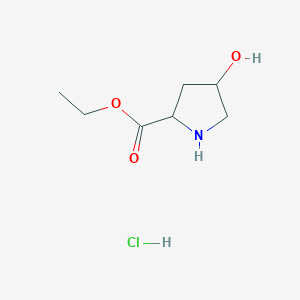
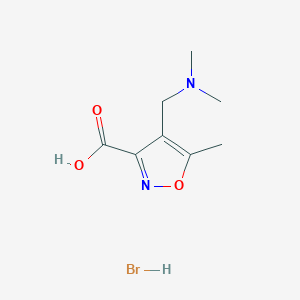

![2-[Cyclopentyl(methyl)azaniumyl]acetate](/img/structure/B7826971.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B7826977.png)



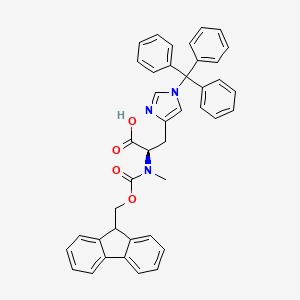

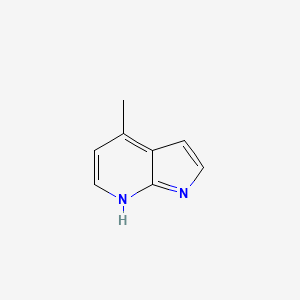

![1,2-Bis[(dimethylamino)methylene]hydrazine](/img/structure/B7827053.png)